1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(3,5-dimethoxybenzoyl)thiourea
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Description
The compound you’re asking about contains several interesting substructures, including a 1,3-benzodiazole ring and a thiourea group . Compounds containing these groups are often of interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The 1,3-benzodiazole ring is a heterocyclic compound that contains two nitrogen atoms . The thiourea group contains a sulfur atom and a carbonyl group .Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, which is structurally similar to the benzodiazole moiety in the compound, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the compound may interact with a variety of targets depending on the specific biological activity.
Mode of Action
This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds , it is likely that the compound affects multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and the nature of their interaction with the compound.
Pharmacokinetics
A favorable pharmacokinetic profile was reported for a series of synthesized compounds that are structurally similar to the compound . Therefore, it is possible that the compound has suitable ADME properties that contribute to its bioavailability.
Result of Action
The wide range of biological activities associated with imidazole-containing compounds suggests that the compound could have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-29-17-11-15(12-18(13-17)30-2)22(28)27-23(31)24-16-7-5-6-14(10-16)21-25-19-8-3-4-9-20(19)26-21/h3-13H,1-2H3,(H,25,26)(H2,24,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUIMROYBPDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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